

Commercial Availability and Technical Guide for 1,2-Ditetradecylbenzene

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Compound of Interest

Compound Name: 1,2-Ditetradecylbenzene

Cat. No.: B15433484

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-Ditetradecylbenzene**, a specialty chemical with potential applications in advanced drug delivery systems. Due to its non-standard nature, this document outlines the current commercial unavailability of this compound and provides a detailed, plausible experimental protocol for its synthesis via Friedel-Crafts alkylation. Furthermore, this guide presents estimated physicochemical properties and explores its potential role as a synthetic lipid component in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using the DOT language.

Commercial Availability

As of the date of this publication, **1,2-Ditetradecylbenzene** is not commercially available from major chemical suppliers. A thorough search of chemical databases and supplier catalogs indicates that this compound is a specialty chemical that requires custom synthesis.

Researchers interested in utilizing **1,2-Ditetradecylbenzene** for their studies will need to synthesize it in-house or commission its synthesis from a specialized chemical manufacturing organization.

Physicochemical Properties

Due to the lack of commercial availability, experimental data for the physicochemical properties of **1,2-Ditetradecylbenzene** are not readily available. The following table summarizes estimated values based on Quantitative Structure-Property Relationship (QSPR) models and data from analogous long-chain dialkylbenzenes.[1][2][3][4] These estimations are valuable for planning synthetic procedures and for computational modeling of its behavior in formulation.

| Property | Estimated Value | Method of Estimation |
|-------------------|--|---|
| Molecular Formula | C ₃₄ H ₆₂ | - |
| Molecular Weight | 470.86 g/mol | - |
| Boiling Point | ~550-580 °C at 760 mmHg | QSPR models for aromatic hydrocarbons[1][2] |
| Melting Point | Not readily estimated; likely a waxy solid | Comparison with similar long-chain alkylbenzenes[5] |
| Density | ~0.85 - 0.87 g/cm ³ at 20 °C | QSPR models and data for long-chain alkanes[6][7] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, toluene) | General principles of "like dissolves like" |
| Appearance | Expected to be a colorless to pale yellow waxy solid or viscous liquid at room temperature | Based on analogous compounds |

Synthesis of 1,2-Ditetradecylbenzene: Experimental Protocol

The most viable synthetic route to **1,2-Ditetradecylbenzene** is through the Friedel-Crafts alkylation of benzene with a C₁₄ alkylating agent.[8][9][10] To achieve the desired 1,2-disubstitution pattern and minimize polyalkylation, a two-step approach involving acylation followed by reduction is recommended over direct alkylation.[11]

3.1. Reaction Scheme

The overall synthesis can be envisioned in two main stages:

- Friedel-Crafts Acylation: Reaction of benzene with tetradecanoyl chloride to form 1-phenyltetradecan-1-one.
- Second Acylation and Reduction: A subsequent Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction to yield the final product. A direct second alkylation is also possible, though may lead to a mixture of isomers.

3.2. Detailed Methodology

Step 1: Synthesis of 1-Phenyltetradecan-1-one (Intermediate)

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) and anhydrous benzene (10 equivalents, serving as both reactant and solvent).
- Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add tetradecanoyl chloride (1 equivalent) dropwise from the dropping funnel with vigorous stirring over a period of 1-2 hours.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 6M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x 50 mL).
- Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol.

Step 2: Synthesis of **1,2-Ditetradecylbenzene**

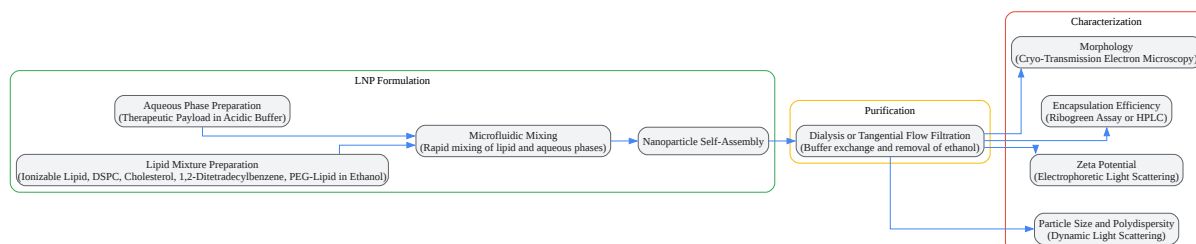
- Friedel-Crafts Alkylation of the Intermediate: To a similar setup as Step 1, add 1-phenyltetradecan-1-one (1 equivalent), anhydrous aluminum chloride (1.2 equivalents), and an excess of a non-polar solvent like carbon disulfide or nitrobenzene.
- Addition of Alkylating Agent: Slowly add 1-chlorotetradecane (1.1 equivalents) dropwise at 0 °C.
- Reaction: Allow the reaction to proceed at room temperature for 12-18 hours.
- Reduction: After the alkylation is complete (monitored by TLC or GC-MS), the resulting diketone can be reduced to the final product using a Clemmensen reduction (amalgamated zinc and concentrated HCl) or a Wolff-Kishner reduction (hydrazine hydrate and a strong base).
- Purification: Following the reduction, perform an aqueous work-up and extract the product with a nonpolar solvent. The final product, **1,2-Ditetradecylbenzene**, can be purified by column chromatography on silica gel using a hexane or heptane eluent. The separation of ortho, meta, and para isomers can be challenging and may require careful chromatographic conditions.

Application in Drug Delivery: Lipid Nanoparticle Formulation

The amphiphilic nature of **1,2-Ditetradecylbenzene**, with its aromatic core and long alkyl chains, makes it a candidate for use as a synthetic "helper" lipid in the formulation of lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver therapeutic payloads such as mRNA, siRNA, or small molecule drugs.

4.1. Experimental Workflow for LNP Formulation and Characterization

The following workflow outlines the key steps in formulating and characterizing LNPs incorporating **1,2-Ditetradecylbenzene**.



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Caption: Workflow for LNP formulation and characterization.

4.2. Detailed Methodology for LNP Formulation

- **Lipid Stock Preparation:** Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio might be 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid. For incorporating **1,2-Ditetradecylbenzene**, it could partially or fully replace the cholesterol or DSPC component, requiring careful optimization.
- **Aqueous Phase Preparation:** Dissolve the therapeutic payload (e.g., mRNA) in an acidic buffer (e.g., sodium acetate, pH 4-5).
- **Microfluidic Mixing:** Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the aqueous payload solution at a controlled flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing leads to the self-assembly of LNPs.

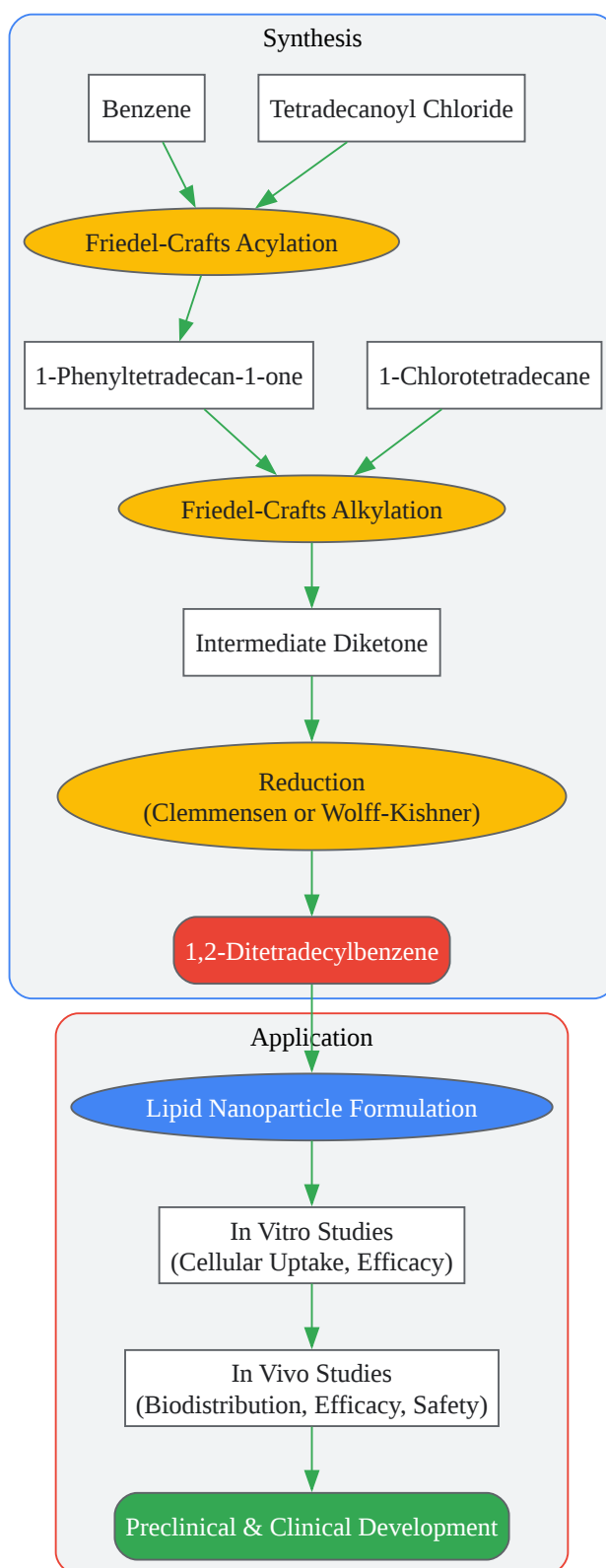
- **Purification:** The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) or purified using tangential flow filtration to remove the ethanol and unencapsulated payload.

4.3. Key Characterization Techniques

| Parameter | Technique | Purpose |
|--------------------------|--|--|
| Particle Size & PDI | Dynamic Light Scattering (DLS) | To determine the average hydrodynamic diameter and size distribution of the LNPs. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To measure the surface charge of the LNPs, which influences stability and cellular uptake. |
| Encapsulation Efficiency | RiboGreen Assay or HPLC | To quantify the amount of therapeutic payload successfully encapsulated within the LNPs. |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | To visualize the size, shape, and internal structure of the LNPs. |

Logical Relationships in Synthesis and Application

The following diagram illustrates the logical flow from the synthesis of **1,2-Ditetradecylbenzene** to its potential application in drug delivery.



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Caption: From synthesis to potential drug development.

Conclusion

While **1,2-Ditetradecylbenzene** is not a commercially available compound, this technical guide provides a roadmap for its synthesis and potential application in the field of drug delivery. The provided experimental protocols and estimated physicochemical properties offer a valuable resource for researchers and scientists looking to explore the utility of novel synthetic lipids in advanced therapeutic formulations. Further research is warranted to experimentally validate the estimated properties and to fully characterize the performance of **1,2-Ditetradecylbenzene** as a component of lipid nanoparticles.

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